(20b)-3b-Hydroxyurs-12,18-dien-28-oic acid

Description

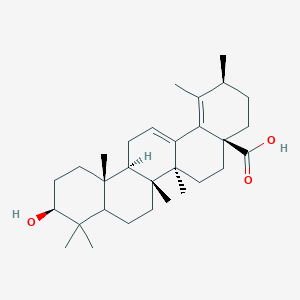

(20b)-3β-Hydroxyurs-12,18-dien-28-oic acid is a pentacyclic ursane-type triterpenoid characterized by a hydroxyl group at the C-3β position, double bonds at C-12 and C-18, and a carboxylic acid moiety at C-27. The stereochemistry at position C-20 (denoted as 20b) distinguishes it from epimeric variants like the 20-epi configuration observed in related compounds. These compounds often exist as glycosides, where the hydroxyl group at C-3 or C-28 is esterified with sugar units, enhancing their solubility and bioactivity .

The ursane skeleton is known for diverse pharmacological properties, including anti-inflammatory, cytotoxic, and antioxidant activities.

Properties

CAS No. |

6756-14-5 |

|---|---|

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13-dodecahydro-2H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18,21-23,31H,9-17H2,1-7H3,(H,32,33)/t18-,21?,22+,23-,27-,28+,29+,30-/m0/s1 |

InChI Key |

GPQBTLJRTQXVOM-JQDUULMYSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C2=C1C)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2=C1C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20b)-3b-Hydroxyurs-12,18-dien-28-oic acid typically involves the chemical modification of ursolic acid. One common method includes the oxidation of ursolic acid followed by selective reduction and functional group transformations. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources followed by purification processes. Advanced techniques such as chromatography and crystallization are employed to isolate and purify the compound to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(20b)-3b-Hydroxyurs-12,18-dien-28-oic acid undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using oxidizing agents.

Reduction: Reduction of specific functional groups to yield different derivatives.

Substitution: Introduction of new functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Scientific Research Applications

(20b)-3b-Hydroxyurs-12,18-dien-28-oic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Studied for its effects on cellular processes and potential as a bioactive compound.

Medicine: Investigated for its anti-inflammatory, anti-cancer, and antioxidant properties.

Industry: Utilized in the development of pharmaceuticals, cosmetics, and nutraceuticals.

Mechanism of Action

The mechanism of action of (20b)-3b-Hydroxyurs-12,18-dien-28-oic acid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, apoptosis, and oxidative stress. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions.

Comparison with Similar Compounds

Key Observations:

Hydroxylation Patterns: Additional hydroxyl groups (e.g., at C-2α or C-23) are linked to enhanced bioactivity.

Double Bond Positions : Δ¹²,¹⁸ vs. Δ¹²,¹⁹ systems influence molecular rigidity and receptor binding. Compounds with Δ¹²,¹⁸ (e.g., the target compound) may exhibit distinct cytotoxicity compared to Δ¹²,¹⁹ analogs .

Stereochemistry : The 20b configuration in the target compound contrasts with the 20-epi isomer in Ilex asprella derivatives. Stereochemical differences can alter 3D conformation, affecting interactions with enzymes like cyclooxygenase-2 (COX-2) or PPARγ .

Glycosylation : Glycosides (e.g., 3β-hydroxyurs-12,18-dien-28-oic acid 3-O-β-D-glucuronide) show higher cytotoxicity than their aglycone counterparts, likely due to improved cellular uptake .

Research Findings and Pharmacological Implications

Cytotoxic Activity : Glycosylated derivatives of 3β-hydroxyurs-12,18-dien-28-oic acid from Ilex asprella exhibit cytotoxic effects against cancer cell lines, though the aglycone form’s activity remains unstudied .

Anti-Inflammatory Effects: Structural analogs like 2α,3β-Dihydroxyurs-12,18-dien-28-oic acid glucosyl ester from Terminalia arjuna suppress nitric oxide synthase (iNOS) and COX-2, suggesting the target compound may share similar mechanisms .

Structural-Activity Relationships (SAR): The C-28 carboxylic acid is critical for PPARγ activation, as seen in synthetic triterpenoids like CDDO . Hydroxyl groups at C-2α or C-23 enhance anti-inflammatory activity but may reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.